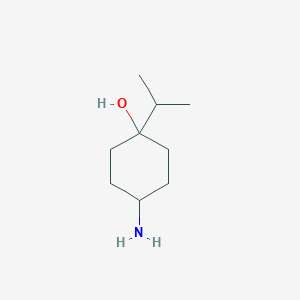

4-Amino-1-(propan-2-yl)cyclohexan-1-ol

Description

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-amino-1-propan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-7(2)9(11)5-3-8(10)4-6-9/h7-8,11H,3-6,10H2,1-2H3 |

InChI Key |

RJRRWCVYXLMUJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCC(CC1)N)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation and Functionalization

One of the classical routes involves hydrogenation of suitable precursors such as nitrocyclohexanols or nitrophenyl derivatives, followed by selective amination:

Hydrogenation of Nitro Precursors : Starting from nitrocyclohexanols or nitrophenyl compounds, catalytic hydrogenation over palladium or Raney nickel catalysts under controlled pressure and temperature yields amino derivatives. For example, hydrogenation of 4-nitrophenyl acetic acid in ethanol over Pd/C at 40–50°C and 0.1–0.6 bar pressure produces 4-aminophenyl acetic acid, which can be further modified to the target compound.

Subsequent Alkylation or Functionalization : The amino group can be selectively alkylated with isopropyl groups using reagents like isopropyl halides or via reductive amination, after converting the precursor to the corresponding aldehyde or ketone. This step often involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation in the presence of suitable protecting groups.

Reductive Amination of Cyclohexanones

A promising route involves the reductive amination of cyclohexanones or cyclohexanols:

Procedure : Cyclohexanone or cyclohexanol derivatives are reacted with isopropylamine under reductive conditions, often using metal catalysts like Raney nickel or platinum, in the presence of hydrogen or formic acid as a hydrogen donor. This method offers stereoselectivity, especially when chiral catalysts or auxiliaries are employed.

Advantages : High regio- and stereoselectivity, with yields exceeding 70%, and the possibility of asymmetric synthesis using chiral catalysts.

Titanium-Chelation and Reductive Amination

Gallou et al. (2020) describe a stereoselective synthesis of cyclohexanol derivatives via titanium tetraalkoxide-promoted dehydration and chelation, which can be adapted for amino alcohols:

- Method : Use of titanium tetraalkoxide facilitates imine formation and chelation with the hydroxyl group, promoting selective hydride transfer from hydride donors such as sodium borohydride or lithium aluminum hydride to produce amino alcohols with high stereoselectivity.

Enzymatic and Biocatalytic Methods

Enzymatic Reductions and Transaminations

Recent advances emphasize enzymatic routes due to their regio- and stereoselectivity:

Ketoreductases (KREDs) : These enzymes catalyze the stereoselective reduction of cyclohexanones to cyclohexanols with high enantiomeric excess. For example, screening of ketoreductases has demonstrated conversions with yields exceeding 80%, favoring cis- or trans- isomers depending on the enzyme used.

Amine Transaminases (ATAs) : These enzymes facilitate the direct conversion of cyclohexanones to amino cyclohexanols by transferring amino groups from donors such as alanine or amino acids, often under mild conditions and with high stereoselectivity.

One-pot Enzymatic Cascades : Combining KREDs and ATAs in a sequential or tandem process allows for efficient synthesis of 4-aminocyclohexanols with high stereocontrol, reducing the need for protecting groups and harsh reagents.

Biocatalytic Advantages

| Aspect | Enzymatic Method | Chemical Catalysis |

|---|---|---|

| Stereoselectivity | High | Moderate to high (dependent on catalysts) |

| Environmental impact | Low | Higher (use of organic solvents, reagents) |

| Operational conditions | Mild (ambient temperature and pH) | Often harsh (high temperature, pressure) |

| Yield | >80% | Variable, often 60-70% |

Data Tables Summarizing Methods

| Method | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|---|

| Catalytic hydrogenation | Nitrocyclohexanols | Pd/C or Raney Ni | 40–60°C, 0.1–4 bar | 60–70 | Moderate | Requires subsequent functionalization |

| Reductive amination | Cyclohexanone | Raney Ni, Pt | Hydrogen, mild | 70+ | High | Suitable for stereoselective synthesis |

| Titanium tetraalkoxide-promoted | Cyclohexanols | Ti(OR)4 | Reflux, inert atmosphere | Variable | High | Good stereoselectivity, broad substrate scope |

| Enzymatic reduction | Cyclohexanones | Ketoreductases | Ambient, aqueous | >80 | Very high | Environmentally friendly |

| Enzymatic transamination | Cyclohexanones | Amine transaminases | Mild, aqueous | >80 | High | Useful for stereocontrol |

Final Remarks

The synthesis of 4-Amino-1-(propan-2-yl)cyclohexan-1-ol is multifaceted, with recent advances emphasizing enzymatic biocatalysis for stereocontrol and sustainability. Chemical methods remain valuable, especially with optimized catalysts and conditions. Future research is directed toward integrating biocatalytic processes into continuous flow systems and developing chiral catalysts for stereoselective chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(propan-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be further reduced to form a fully saturated amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(propan-2-yl)cyclohexanone or 4-(propan-2-yl)cyclohexanal.

Reduction: Formation of 4-Amino-1-(propan-2-yl)cyclohexane.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-Amino-1-(propan-2-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The compound may modulate the activity of enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Menthol (5-Methyl-2-(propan-2-yl)cyclohexan-1-ol)

Menthol, a well-studied cyclohexanol derivative, shares the isopropyl substituent but differs in the position of functional groups (methyl at 5-position, hydroxyl at 1-position). Key distinctions include:

- Molecular Formula: C₁₀H₂₀O (menthol) vs. C₉H₁₉NO (target compound).

- Solubility: Menthol is slightly water-soluble (0.890 kg/(m²·s²)) due to its non-polar methyl group . The amino group in the target compound may improve aqueous solubility.

Table 1: Key Properties of Menthol vs. Target Compound

Amino-Substituted Cyclohexanols

Several analogs with amino groups highlight structural diversity and functional implications:

- 4-Amino-1-(thiophen-2-yl)cyclohexan-1-ol (3i): Features a thiophene substituent. Exhibits a molecular weight of 198 g/mol (ESI-MS) and 89% synthesis yield via biocatalysis .

- (R,R)-1-(Aminomethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol: Molecular weight 165.58 g/mol with a stereospecific aminomethyl group, suggesting applications in chiral synthesis .

Table 2: Comparison of Amino-Substituted Cyclohexanols

Other Structural Variants

- 4,4'-(Propane-2,2-diyl)dicyclohexanol: A dimeric cyclohexanol with industrial uses as an intermediate. Lacks amino groups but highlights the versatility of cyclohexanol scaffolds .

- 1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol: Contains an aminoethyl chain (C₁₁H₂₃NO, 185.31 g/mol), with unspecified applications but noted lab-use restrictions .

Biological Activity

4-Amino-1-(propan-2-yl)cyclohexan-1-ol, also known as a cyclic amine, has garnered attention for its potential biological activities. This compound features both an amino and a hydroxyl group, which allows for diverse interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a cyclohexane ring with an amino group at the 4-position and a hydroxyl group at the 1-position. This unique arrangement enables it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the amino and hydroxyl groups. These interactions can modulate enzyme activities or receptor functions, which may lead to physiological effects such as analgesia or anti-inflammatory responses .

Analgesic Properties

Research indicates that compounds similar to this compound exhibit analgesic properties. In particular, studies have shown that related compounds can relieve pain in animal models, suggesting potential applications in pain management .

Antidiabetic Effects

There is emerging evidence that compounds targeting fatty acid-binding proteins (FABPs), including those structurally related to this compound, may play a role in managing metabolic disorders. Specifically, FABP4 inhibitors have shown promise in reducing insulin resistance and mitigating metabolic syndrome effects .

Antitumor Activity

Recent studies have explored the antitumor potential of related compounds. For instance, the inhibition of FABP4 has been linked to decreased cancer cell migration and invasion in colorectal cancer models. This suggests that this compound may influence cancer progression through similar pathways .

Case Studies

A series of experiments have been conducted to evaluate the biological activity of various derivatives of cyclohexanols, including this compound.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Arachidonic Acid | FABP4 Inhibition | 3.42 | |

| 25a (related compound) | FABP4 Inhibition | 2.97 | |

| 4-Amino-Cyclohexanol Derivative | Analgesic | Not specified |

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to FABP4, suggesting a mechanism for its inhibitory effects on fatty acid transport and metabolism . This binding affinity supports its potential therapeutic applications in metabolic diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.